molecular formula C17H24BrN3O3S B299286 N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

Numéro de catalogue B299286
Poids moléculaire: 430.4 g/mol
Clé InChI: ZTAPJHXXVGDXAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound was initially developed as a drug candidate for the treatment of solid tumors, including renal cell carcinoma and hepatocellular carcinoma. However, it has also been found to have potential therapeutic applications in other diseases, such as rheumatoid arthritis and psoriasis.

Mécanisme D'action

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 inhibits the activity of several kinases by binding to the ATP binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream signaling molecules, which ultimately leads to the inhibition of cancer cell growth and survival. In addition, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. In addition, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been found to have anti-inflammatory properties, which may be beneficial for the treatment of rheumatoid arthritis and psoriasis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for investigating the role of kinases in cancer development and progression. However, one limitation of using N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 is that it may have off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the research and development of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006. One potential application is the development of combination therapies that include N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 and other anti-cancer agents. This approach may improve the efficacy of cancer treatment and reduce the development of drug resistance. In addition, further research is needed to investigate the potential therapeutic applications of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 in other diseases, such as rheumatoid arthritis and psoriasis. Finally, the development of more potent and selective kinase inhibitors based on the structure of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 may lead to the development of more effective cancer treatments.

Méthodes De Synthèse

The synthesis of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 involves several steps, starting with the reaction of 2-bromoaniline with 2-cyclooctylidenehydrazine to form the intermediate compound, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)ethyl]methanesulfonamide. This intermediate is then reacted with oxalyl chloride and triethylamine to form the final product, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006.

Applications De Recherche Scientifique

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in the development and progression of cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is critical for tumor growth and survival.

Propriétés

Nom du produit

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

Formule moléculaire

C17H24BrN3O3S

Poids moléculaire

430.4 g/mol

Nom IUPAC

2-(2-bromo-N-methylsulfonylanilino)-N-(cyclooctylideneamino)acetamide

InChI

InChI=1S/C17H24BrN3O3S/c1-25(23,24)21(16-12-8-7-11-15(16)18)13-17(22)20-19-14-9-5-3-2-4-6-10-14/h7-8,11-12H,2-6,9-10,13H2,1H3,(H,20,22)

Clé InChI

ZTAPJHXXVGDXAD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NN=C1CCCCCCC1)C2=CC=CC=C2Br

SMILES canonique

CS(=O)(=O)N(CC(=O)NN=C1CCCCCCC1)C2=CC=CC=C2Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.